molecular formula C17H18BrFN2O3S B305225 N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

Cat. No. B305225
M. Wt: 429.3 g/mol
InChI Key: TWBCSTDZDPQBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as BFA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BFA is a small molecule inhibitor that targets the protein-protein interaction between two key proteins involved in cancer cell growth and survival.

Mechanism of Action

Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. Cdc37 is a co-chaperone protein that facilitates the binding of client proteins to Hsp90. N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of client proteins and ultimately inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activation of several signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, a process known as angiogenesis.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for Hsp90 and Cdc37. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

Future research on N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could focus on several areas, including the development of more soluble analogs, the identification of additional client proteins targeted by this compound, and the evaluation of this compound's potential in combination with other cancer treatments. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-bromoethyl methyl sulfone, followed by the reaction of the resulting intermediate with 2-phenylethylamine and acetic anhydride. The final product, this compound, is obtained after purification through column chromatography.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound's ability to inhibit the protein-protein interaction between two key proteins, Hsp90 and Cdc37, has been identified as the mechanism behind its anti-cancer effects.

properties

Molecular Formula

C17H18BrFN2O3S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C17H18BrFN2O3S/c1-25(23,24)21(10-9-13-5-3-2-4-6-13)12-17(22)20-16-8-7-14(18)11-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,22)

InChI Key

TWBCSTDZDPQBDM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.